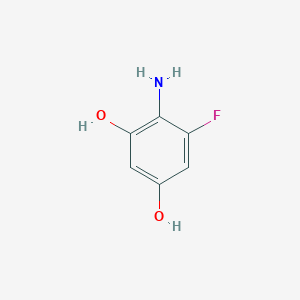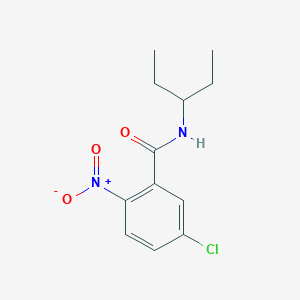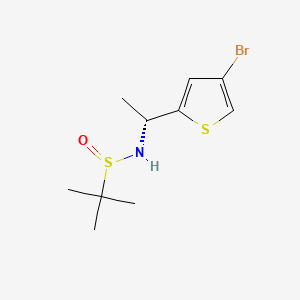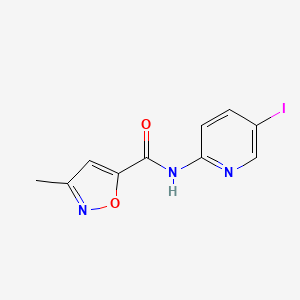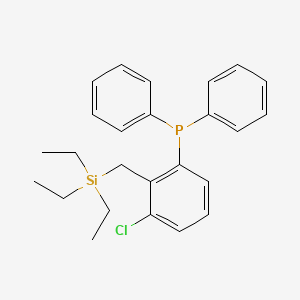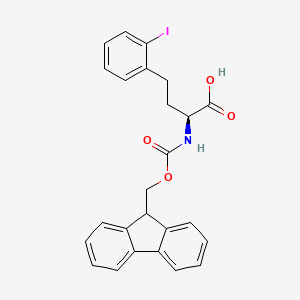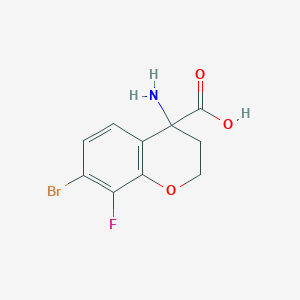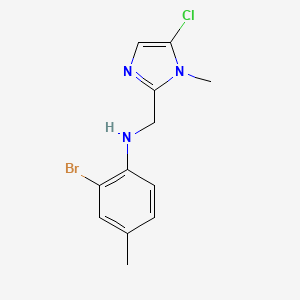
2-Bromo-N-((5-chloro-1-methyl-1h-imidazol-2-yl)methyl)-4-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-N-((5-chloro-1-methyl-1h-imidazol-2-yl)methyl)-4-methylaniline is a synthetic organic compound that belongs to the class of aniline derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-((5-chloro-1-methyl-1h-imidazol-2-yl)methyl)-4-methylaniline typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the imidazole ring: Starting from appropriate precursors, the imidazole ring can be synthesized through cyclization reactions.
Introduction of the chloro group: Chlorination of the imidazole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the aniline moiety: The aniline derivative can be introduced through nucleophilic substitution reactions.
Bromination: The final step involves the bromination of the aniline derivative using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-N-((5-chloro-1-methyl-1h-imidazol-2-yl)methyl)-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromo and chloro groups can participate in nucleophilic substitution reactions with appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-N-((5-chloro-1-methyl-1h-imidazol-2-yl)methyl)-4-methylaniline involves its interaction with specific molecular targets and pathways. The presence of the bromo and chloro groups, as well as the imidazole ring, may contribute to its binding affinity and activity. The exact molecular targets and pathways would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-N-(2-chloro-4-methylphenyl)acetamide
- 5-Bromo-2-chloro-N-(4-methylphenyl)benzamide
- 2-Chloro-N-(5-bromo-1-methyl-1H-imidazol-2-yl)methyl)-4-methylaniline
Uniqueness
2-Bromo-N-((5-chloro-1-methyl-1h-imidazol-2-yl)methyl)-4-methylaniline is unique due to the specific arrangement of its functional groups, which may impart distinct chemical and biological properties compared to similar compounds. Its unique structure allows for specific interactions and reactivity that can be leveraged in various applications.
Eigenschaften
Molekularformel |
C12H13BrClN3 |
|---|---|
Molekulargewicht |
314.61 g/mol |
IUPAC-Name |
2-bromo-N-[(5-chloro-1-methylimidazol-2-yl)methyl]-4-methylaniline |
InChI |
InChI=1S/C12H13BrClN3/c1-8-3-4-10(9(13)5-8)15-7-12-16-6-11(14)17(12)2/h3-6,15H,7H2,1-2H3 |
InChI-Schlüssel |
DLQLILSMMOYSKR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)NCC2=NC=C(N2C)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


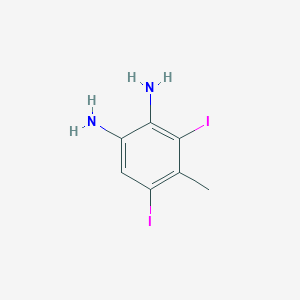
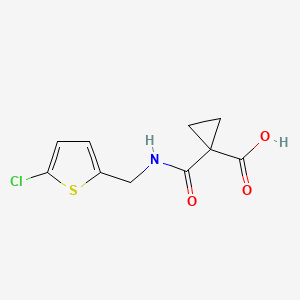
![1-Aminobenzo[d]isothiazol-3-one 1-oxide](/img/structure/B14906666.png)

![2-(5-Azaspiro[2.3]hexan-5-yl)acetic acid](/img/structure/B14906677.png)
![(R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl ((3R)-adamantan-1-yl)carbamate](/img/structure/B14906678.png)
